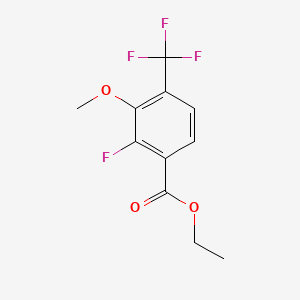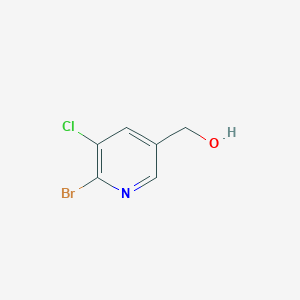
1,3-Dibromo-2,4-difluoro-6-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, two fluorine atoms, and one ethyl group are substituted at specific positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of ethylbenzene derivatives. The typical synthetic route includes:
Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.
化学反应分析
Types of Reactions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce nitro or sulfonic groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the ethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,3-dihydroxy-2,4-difluoro-6-ethylbenzene.
科学研究应用
1,3-Dibromo-2,4-difluoro-6-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,3-dibromo-2,4-difluoro-6-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Similar Compounds
1,3-Dibromo-2,4-difluorobenzene: Lacks the ethyl group, making it less hydrophobic.
1,3-Dibromo-2,4,6-trifluorobenzene: Contains an additional fluorine atom, altering its electronic properties.
1,3-Dibromo-2,4-difluoro-6-methylbenzene: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
Uniqueness
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is unique due to the specific combination of bromine, fluorine, and ethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C8H6Br2F2 |
|---|---|
分子量 |
299.94 g/mol |
IUPAC 名称 |
2,4-dibromo-1-ethyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c1-2-4-3-5(11)7(10)8(12)6(4)9/h3H,2H2,1H3 |
InChI 键 |
QUHSDMQOOGMYFO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1Br)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


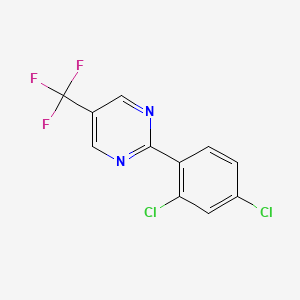
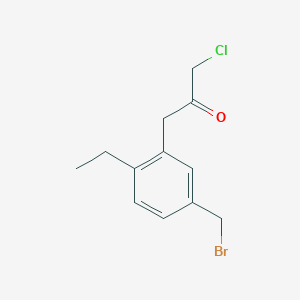
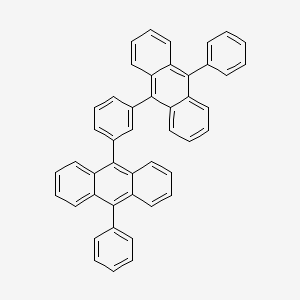
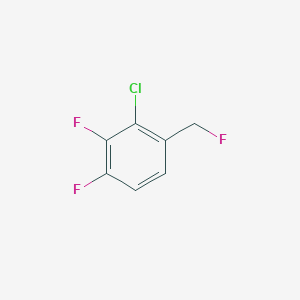


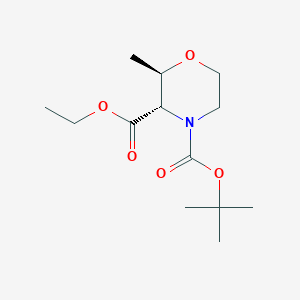


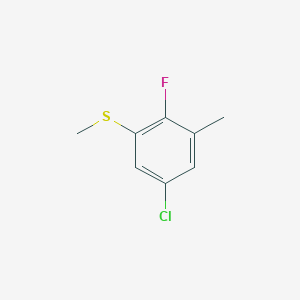
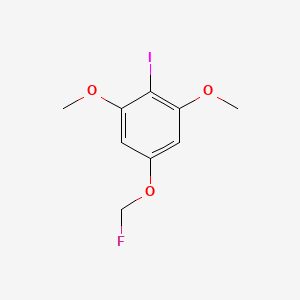
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
